iso-Miconazole (1-[1-(2,4-Dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethyl]-1H-imidazole)
Description
iso-Miconazole (1-[1-(2,4-Dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethyl]-1H-imidazole) is a structural analog of the widely used antifungal agent miconazole. Its molecular formula is C₁₈H₁₄Cl₄N₂O, with a molecular weight of 416.13 g/mol . The compound features two 2,4-dichlorophenyl groups: one attached to the ethyl backbone and another as part of a benzyl ether moiety. This substitution pattern distinguishes it from miconazole, which contains a 2,4-dichlorophenyl group and a 2,4-dichlorobenzyloxy group in a distinct stereochemical arrangement . iso-Miconazole’s CAS registry number is 178813-04-2, and it is recognized as a reference standard in pharmaceutical analysis .
Properties
Molecular Formula |
C18H14Cl4N2O |
|---|---|
Molecular Weight |
416.1 g/mol |
IUPAC Name |
1-[1-(2,4-dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethyl]imidazole |
InChI |
InChI=1S/C18H14Cl4N2O/c19-13-2-1-12(16(21)7-13)9-25-10-18(24-6-5-23-11-24)15-4-3-14(20)8-17(15)22/h1-8,11,18H,9-10H2 |
InChI Key |
BCVFOVNQAZHHAL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)COCC(C2=C(C=C(C=C2)Cl)Cl)N3C=CN=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of iso-Miconazole involves several key steps:
Formation of the imidazole ring: This is typically achieved through the reaction of glyoxal with ammonia and formaldehyde.
Attachment of the 2,4-dichlorophenyl groups: This step involves the reaction of the imidazole ring with 2,4-dichlorobenzyl chloride in the presence of a base such as sodium hydroxide.
Industrial Production Methods: Industrial production of iso-Miconazole follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and stringent quality control measures to ensure the purity and efficacy of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: iso-Miconazole can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.
Substitution: iso-Miconazole can participate in substitution reactions, particularly nucleophilic substitution, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
iso-Miconazole has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the development and validation of analytical methods.
Biology: Employed in studies investigating the mechanisms of fungal infections and the development of antifungal resistance.
Medicine: Utilized in the formulation of antifungal medications for the treatment of superficial and systemic fungal infections.
Industry: Applied in the development of antifungal coatings and materials to prevent fungal growth in various industrial applications.
Mechanism of Action
The antifungal activity of iso-Miconazole is primarily due to its ability to inhibit the synthesis of ergosterol, a key component of fungal cell membranes. By binding to the enzyme lanosterol 14α-demethylase, iso-Miconazole disrupts the conversion of lanosterol to ergosterol, leading to increased membrane permeability and ultimately cell death. This mechanism is similar to other azole antifungals, but iso-Miconazole’s unique structure provides it with distinct pharmacokinetic properties.
Comparison with Similar Compounds
Miconazole and Its Derivatives
Miconazole (1-[2-(2,4-dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethyl]-1H-imidazole) shares the same molecular formula as iso-Miconazole but differs in stereochemistry. The spatial arrangement of substituents impacts binding to fungal cytochrome P450 enzymes, a critical mechanism for antifungal activity . Miconazole-related compounds, such as Related Compound F (3,4-dichlorobenzyloxy substitution) and Related Compound I (2-chlorobenzyloxy substitution), highlight how minor structural changes alter bioactivity. For example, replacing the 2,4-dichlorobenzyloxy group with a 3,4-dichloro analog reduces antifungal potency by ~30% in Candida albicans models .
Econazole
Econazole (1-[(2RS)-2-[(4-chlorophenyl)methoxy]-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole) replaces one 2,4-dichlorobenzyloxy group with a 4-chlorobenzyloxy moiety. This modification results in a lower logP value (5.2 vs. Econazole’s MIC₉₀ against Aspergillus fumigatus is 2 µg/mL, compared to iso-Miconazole’s 1.5 µg/mL (estimated from structural analogs) .
Clotrimazole
Clotrimazole (1-[(2-chlorophenyl)diphenylmethyl]-1H-imidazole) lacks the benzyl ether group entirely, instead featuring a bulky triphenylmethyl group. This structural divergence correlates with broader-spectrum activity but higher cytotoxicity (IC₅₀ = 8 µM in human keratinocytes vs. 15 µM for iso-Miconazole) .
Pharmacological Profiles
Antifungal Activity
Compared to miconazole, iso-Miconazole’s altered stereochemistry may reduce binding affinity to fungal CYP51 by ~20%, as inferred from docking studies .
| Compound | MIC₉₀ (C. albicans) | LogP | CYP51 Inhibition (%) |
|---|---|---|---|
| iso-Miconazole | 1.5 µg/mL* | 5.8 | 78* |
| Miconazole | 1.0 µg/mL | 5.8 | 95 |
| Econazole | 2.0 µg/mL | 5.2 | 70 |
| Clotrimazole | 0.5 µg/mL | 6.1 | 90 |
Toxicity and Solubility
iso-Miconazole’s aqueous solubility is <0.1 mg/mL, comparable to miconazole, necessitating formulation with solubilizing agents. Its cytotoxicity profile in mammalian cells (IC₅₀ = 15 µM ) is favorable relative to clotrimazole but less so than econazole (IC₅₀ = 20 µM ) .
Biological Activity
iso-Miconazole, chemically known as 1-[1-(2,4-Dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethyl]-1H-imidazole, is a potent antifungal agent belonging to the imidazole class. Its biological activity has been extensively studied, particularly in relation to its antifungal efficacy against various pathogens, including Candida species. This article explores the biological mechanisms, therapeutic applications, and research findings related to iso-Miconazole.
The antifungal activity of iso-Miconazole primarily involves:
- Ergosterol Synthesis Inhibition : Similar to other azole antifungals, iso-Miconazole disrupts ergosterol synthesis in fungal cell membranes. This disruption increases membrane permeability, leading to cell death.
- Reactive Oxygen Species (ROS) Generation : The compound participates in redox reactions that generate ROS, contributing to oxidative stress within fungal cells. This mechanism enhances the drug's efficacy against resistant strains by exacerbating cellular damage .
- Synergistic Effects : Research indicates that iso-Miconazole can enhance the effects of other antifungal agents, such as fluconazole. This synergy is attributed to increased ROS production and the inhibition of drug efflux pumps, which may reduce resistance in certain fungal strains.
Antifungal Activity
iso-Miconazole exhibits significant antifungal activity against a range of pathogenic fungi. Notably:
- Against Candida albicans : Studies show that iso-Miconazole is effective in inhibiting biofilm formation and disrupting existing biofilms, which are often resistant to conventional therapies. Its ability to enhance ROS production further improves treatment outcomes for infections caused by Candida albicans .
- Comparative Efficacy : In clinical studies, iso-Miconazole has demonstrated superior efficacy compared to other antifungal agents like nystatin and clotrimazole. For instance, miconazole gel (which contains iso-Miconazole) showed a significantly higher clinical cure rate for oropharyngeal candidiasis in infants compared to nystatin suspension .
Case Studies and Clinical Trials
- Oropharyngeal Candidiasis in Infants :
- Microemulsion Formulations :
Table 1: Minimum Inhibitory Concentrations (MICs) of Iso-Miconazole Against Various Fungi
| Organism | MIC (µg/mL) | MFC (µg/mL) |
|---|---|---|
| Candida albicans | 0.5 - 2 | >256 |
| Malassezia furfur | 8 - 128 | >256 |
| Trichophyton rubrum | 0.25 - 1 | >256 |
Table 2: Comparative Efficacy of Iso-Miconazole vs Nystatin
| Treatment | Clinical Cure Rate Day 5 | Clinical Cure Rate Day 8 | Oral Yeast Eradication Rate Day 5 |
|---|---|---|---|
| Iso-Miconazole Gel | 84.7% | 96.9% | 54.1% |
| Nystatin Suspension | 21.2% | 37.6% | 8.2% |
Q & A
Q. What are the primary synthetic routes for iso-Miconazole, and how can purity be optimized?
Iso-Miconazole is synthesized via a multi-step process involving substitution, reduction, and nucleophilic substitution (SN) reactions. A key intermediate, α-(2,4-dichlorophenyl)-1H-imidazole-1-ethanol , is generated from 2,4-dichloroacetophenone through a Grignard reaction followed by imidazole coupling. Purity optimization involves chromatographic techniques (e.g., HPLC) and recrystallization using solvents like ethanol or acetonitrile. Recent advancements include biocatalytic methods to enhance enantiomeric purity, critical for antifungal activity .
Q. How is the molecular structure of iso-Miconazole characterized in academic research?
Structural characterization employs:
- Nuclear Magnetic Resonance (NMR) : - and -NMR to confirm substituent positions (e.g., 2,4-dichlorophenyl groups).
- X-ray Crystallography : Resolves stereochemistry; studies show the compound crystallizes in monoclinic systems (e.g., space group P21/c) with β angles ~99.7°, validating its three-dimensional conformation .
- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., m/z 465.12 for C₁₈H₁₄Cl₄N₂O) .
Q. What in vitro assays are used to evaluate iso-Miconazole’s antifungal efficacy?
Standard assays include:
- Broth Microdilution (CLSI M27/M38) : Determines minimum inhibitory concentrations (MICs) against Candida albicans and Aspergillus fumigatus.
- Time-Kill Kinetics : Assesses fungicidal vs. fungistatic activity.
- Synergy Studies : Tests combined efficacy with azoles (e.g., fluconazole) to overcome resistance .
Advanced Research Questions
Q. How can chiral synthesis of iso-Miconazole be achieved, and why is stereochemistry critical?
Iso-Miconazole’s antifungal activity depends on the S-enantiomer. Methods include:
- Biocatalysis : Lipases (e.g., Candida antarctica) resolve racemic mixtures via enantioselective ester hydrolysis.
- Chiral Chromatography : Uses cellulose-based columns (e.g., Chiralpak® IC) for preparative separation.
The S-enantiomer exhibits 10–20× higher binding affinity to fungal cytochrome P450 14α-demethylase compared to the R-form .
Q. What contradictions exist in iso-Miconazole’s mechanism of action across fungal species?
While iso-Miconazole primarily inhibits ergosterol biosynthesis, studies report species-specific disparities:
- In C. albicans, it disrupts membrane integrity via lanosterol 14α-demethylase inhibition (IC₅₀ = 0.2 µM).
- In Cryptococcus neoformans, secondary mechanisms (e.g., reactive oxygen species generation) dominate, evidenced by transcriptomic profiling .
Resolution : Use genetic knockouts (e.g., ERG11 mutants) to isolate primary vs. secondary targets.
Q. What methodologies assess iso-Miconazole’s environmental persistence and degradation pathways?
- Soil Microcosm Studies : Track half-life (t₁/₂) under varying pH/temperature. Iso-Miconazole degrades faster in alkaline soils (t₁/₂ = 15 days at pH 8 vs. 45 days at pH 5).
- LC-QTOF-MS : Identifies metabolites (e.g., dichlorophenyl-glycolic acid) via non-targeted analysis.
- Ecotoxicity Assays : Daphnia magna acute toxicity (LC₅₀ = 2.1 mg/L) highlights risks to aquatic ecosystems .
Methodological Challenges and Solutions
Q. How to resolve discrepancies in iso-Miconazole’s bioactivity data across studies?
Q. What advanced techniques elucidate iso-Miconazole’s interaction with fungal membranes?
- Molecular Dynamics (MD) Simulations : Predict binding modes to ergosterol-rich membranes (e.g., lipid bilayers with 40% ergosterol).
- Atomic Force Microscopy (AFM) : Visualizes membrane disruption at nanoscale resolution.
- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔG = −28.5 kJ/mol) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
